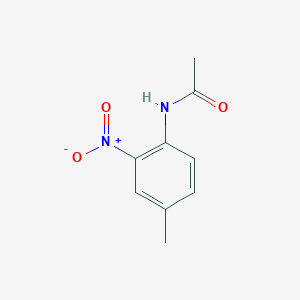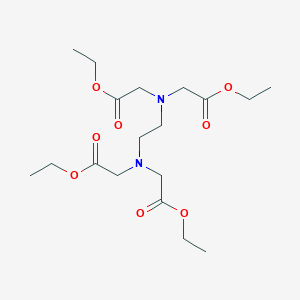
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a sulfated triterpene compound derived from echinocystic acid. Echinocystic acid itself is a natural triterpene isolated from various plant sources, including Eclipta prostrata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of echinocystic acid 3-O-sodium sulfate involves the sulfation of echinocystic acid. The process typically includes the reaction of echinocystic acid with chlorosulfonic acid or sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 3-O position .
Industrial Production Methods
Industrial production methods for echinocystic acid 3-O-sodium sulfate are not extensively documented. the general approach would involve the large-scale extraction of echinocystic acid from plant sources, followed by its chemical modification through sulfation. The process would require optimization of reaction conditions to achieve high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory and anticancer properties, making it a subject of interest in biological research
Medicine: Research has shown its potential in treating conditions such as non-small cell lung cancer and Parkinson’s disease
Industry: Its molluscicidal activity has been explored for controlling schistosomiasis.
Mecanismo De Acción
The mechanism of action of echinocystic acid 3-O-sodium sulfate involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory mediators by activating the PI3K/Akt pathway and inhibiting NF-κB and MAPK signal pathways.
Anticancer: It induces apoptosis and inhibits the migration and invasion of cancer cells by modulating the PI3K/Akt/mTOR pathway.
Neuroprotective: The compound exerts neuroprotective effects by reducing neuroinflammation and protecting dopaminergic neurons.
Comparación Con Compuestos Similares
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid can be compared with other similar compounds such as:
Oleanolic acid: Another triterpene with similar anti-inflammatory and anticancer properties.
Ursolic acid: Known for its anti-inflammatory and anticancer effects, similar to echinocystic acid.
Betulinic acid: Exhibits anticancer and anti-inflammatory activities, making it comparable to echinocystic acid.
This compound stands out due to its unique sulfation, which enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy .
Propiedades
Número CAS |
152013-72-4 |
|---|---|
Fórmula molecular |
C30H48NaO7S+ |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |
Clave InChI |
JIJSEQNPAJALDU-KEDXJNOMSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
SMILES isomérico |
C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Sinónimos |
echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)



![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)


